molecular formula C22H26N6O3 B12198134 (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

Cat. No.: B12198134
M. Wt: 422.5 g/mol
InChI Key: XQGHFWYFEHXYPT-UHFFFAOYSA-N
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Description

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone is a complex organic molecule that features a combination of isoquinoline, triazolopyridazine, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone typically involves multi-step organic synthesis. The process begins with the preparation of the isoquinoline and triazolopyridazine intermediates, followed by their coupling with the piperidine derivative. Key steps include:

    Formation of Isoquinoline Intermediate: This can be achieved through the Pictet-Spengler reaction, where a phenethylamine derivative reacts with an aldehyde in the presence of an acid catalyst.

    Synthesis of Triazolopyridazine Intermediate: This involves the cyclization of a hydrazine derivative with a pyridazine precursor under reflux conditions.

    Coupling Reaction: The final step involves the coupling of the isoquinoline and triazolopyridazine intermediates with a piperidine derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups on the isoquinoline ring can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methanone group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: Potential use in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The isoquinoline moiety can interact with neurotransmitter receptors, while the triazolopyridazine and piperidine moieties can modulate enzyme activity. These interactions can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(pyridazin-6-yl)piperidin-4-yl]methanone
  • (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-(triazolopyridazin-6-yl)piperidin-4-yl]ethanone

Uniqueness

The unique combination of isoquinoline, triazolopyridazine, and piperidine moieties in (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C22H26N6O3/c1-30-18-11-16-7-10-27(13-17(16)12-19(18)31-2)22(29)15-5-8-26(9-6-15)21-4-3-20-24-23-14-28(20)25-21/h3-4,11-12,14-15H,5-10,13H2,1-2H3

InChI Key

XQGHFWYFEHXYPT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C3CCN(CC3)C4=NN5C=NN=C5C=C4)OC

Origin of Product

United States

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